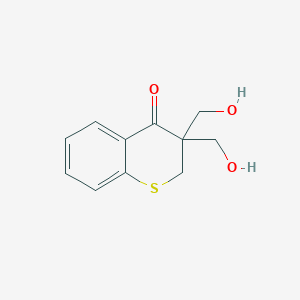

3,3-Bis(hydroxymethyl)thiochroman-4-one

Vue d'ensemble

Description

The compound of interest, 3,3-Bis(hydroxymethyl)thiochroman-4-one, is a derivative of chroman-4-one, which is a scaffold present in various bioactive molecules. The chroman-4-one derivatives have been extensively studied due to their potential pharmacological properties and their utility in organic synthesis as intermediates for more complex molecules .

Synthesis Analysis

The synthesis of chroman-4-one derivatives can be achieved through various methods. For instance, rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones has been used to prepare enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, which are closely related to the compound . Additionally, a novel transformation of 3-hydroxymethylchromones in the presence of Cs2CO3 has been reported to afford trimeric chromones, which could potentially be adapted to synthesize the desired 3,3-bis(hydroxymethyl) derivative .

Molecular Structure Analysis

The molecular structure of chroman-4-one derivatives is characterized by the presence of a chroman ring, which is a benzopyran moiety. The specific substitution pattern on the chroman ring can significantly influence the physical and chemical properties of these compounds. For example, the introduction of hydroxymethyl groups can affect the molecule's reactivity and its ability to form intramolecular hydrogen bonds, as seen in related compounds .

Chemical Reactions Analysis

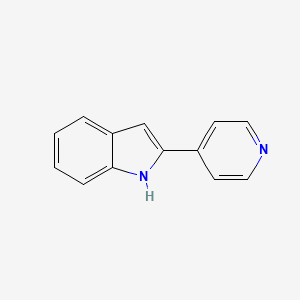

Chroman-4-one derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can react with indoles and N-methylpyrrole to yield bis(indol-3-yl)methanes and E-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chroman-4-ones . Additionally, the presence of hydroxymethyl groups can facilitate further functionalization through condensation reactions, as demonstrated in the synthesis of 3-aminomethylene-thiochroman-2,4-diones from 4-hydroxythiocoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-bis(hydroxymethyl)thiochroman-4-one would likely be influenced by the presence of the hydroxymethyl groups. These groups can participate in hydrogen bonding, which can affect solubility, boiling and melting points, and the compound's overall stability. The electronic properties of the chroman ring, such as its ability to absorb light and participate in electron transfer, would also be important characteristics to consider .

Applications De Recherche Scientifique

Speciation Determination in Environmental Samples

- Chromium Speciation : A study developed a method using bis-[2-Hydroxy-1-naphthaldehyde] thiourea for speciation determination of chromium(III) and (VI) in environmental samples (Kiran et al., 2008).

Photochromic and Electrochromic Applications

- Photochromic Dithienylethene : Research on the colored form of photochromic 1,2-bis(5-hydroxymethyl-2-methyl-3-thienyl)hexafluorocyclopentene, similar in structure to the compound of interest, revealed insights into its stereochemistry and electrochromic behavior (Yokoyama et al., 1998).

- Multicolored Electrochromic Polymers : A study synthesized polymers from bis[2-(3,4-ethylenedioxy)thienyl]carbazole-based monomers, showing multicolor electrochromic properties (Reddinger et al., 1996).

Chemical Synthesis and Reactions

- Bis-Spiropyrazoline Derivatives : Research on the regio- and stereoselective synthesis of bis-spiropyrazoline-5,3′-chroman(thiochroman)-4-one derivatives via bis-nitrilimines was conducted, providing insights into the structural chemistry of such compounds (Dawood, 2005).

- Synthesis of 'Trimeric' Chromones : The novel transformation of 3-Hydroxymethylchromones to afford 'trimeric' chromones, similar in structure to 3,3-Bis(hydroxymethyl)thiochroman-4-one, was investigated (Devarajan et al., 2013).

Safety And Hazards

The safety data sheet for 3,3-Bis(hydroxymethyl)thiochroman-4-one suggests several precautions, including avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .

Propriétés

IUPAC Name |

3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSRSPNQICTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377256 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(hydroxymethyl)thiochroman-4-one | |

CAS RN |

29107-30-0 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

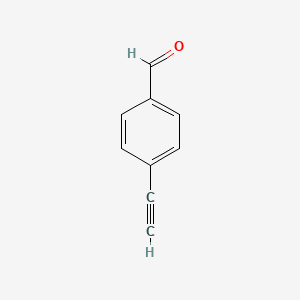

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)